molecular formula C10H17N B159904 6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane CAS No. 131367-06-1

6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane

Cat. No. B159904
M. Wt: 151.25 g/mol
InChI Key: RVJRNXIZYTXLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane, commonly known as TMA-8, is a psychoactive compound that belongs to the class of substituted amphetamines. It is a derivative of the phenethylamine family and has been found to possess unique properties that make it a promising candidate for scientific research.

Mechanism Of Action

The exact mechanism of action of TMA-8 is not fully understood, but it is believed to act primarily as a serotonin and dopamine receptor agonist. This means that it binds to and activates these receptors in the brain, leading to changes in neurotransmitter levels and ultimately resulting in its psychoactive effects.

Biochemical And Physiological Effects

TMA-8 has been found to produce a range of biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy. TMA-8 has also been found to increase heart rate and blood pressure, and may cause vasoconstriction.

Advantages And Limitations For Lab Experiments

TMA-8 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been found to be relatively stable under normal laboratory conditions. However, TMA-8 is a psychoactive compound, which means that it may pose a risk to researchers who handle it. It is also subject to legal restrictions in many countries, which may limit its availability for research purposes.

Future Directions

There are several potential directions for future research on TMA-8. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in this context. TMA-8 may also have potential as a cognitive enhancer, and more research is needed to explore this possibility. Additionally, TMA-8 may have applications in the field of drug discovery, as it has been found to have unique properties that may make it useful for developing new medications.

Synthesis Methods

The synthesis of TMA-8 involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to form the intermediate 2,5-dimethoxyphenethylamine. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form TMA-8.

Scientific Research Applications

TMA-8 has been found to have a range of potential applications in scientific research. It has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders. TMA-8 has also been investigated for its potential as a cognitive enhancer, with some studies suggesting that it may improve memory and learning abilities.

properties

CAS RN

131367-06-1

Product Name

6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

6,6,7-trimethyl-8-azatricyclo[3.3.0.02,7]octane

InChI

InChI=1S/C10H17N/c1-9(2)6-4-5-7-8(6)11-10(7,9)3/h6-8,11H,4-5H2,1-3H3

InChI Key

RVJRNXIZYTXLJZ-UHFFFAOYSA-N

SMILES

CC1(C2CCC3C2NC31C)C

Canonical SMILES

CC1(C2CCC3C2NC31C)C

synonyms

8-Azatricyclo[3.3.0.02,7]octane,6,6,7-trimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.